molecular formula C17H24F4N2 B13716917 N-butyl-N-(2-fluoro-4-(trifluoromethyl)benzyl)piperidin-4-amine

N-butyl-N-(2-fluoro-4-(trifluoromethyl)benzyl)piperidin-4-amine

Cat. No.: B13716917
M. Wt: 332.4 g/mol
InChI Key: WJIZCOCYXFOHLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-butyl-N-(2-fluoro-4-(trifluoromethyl)benzyl)piperidin-4-amine is an organic compound that features a piperidine ring substituted with a butyl group and a benzylamine moiety containing fluorine and trifluoromethyl groups. This compound is of interest due to its unique chemical structure, which imparts specific physical and chemical properties that can be leveraged in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-N-(2-fluoro-4-(trifluoromethyl)benzyl)piperidin-4-amine typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-butyl-N-(2-fluoro-4-(trifluoromethyl)benzyl)piperidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Bases: Sodium hydride, potassium carbonate

    Solvents: Methanol, dimethylformamide (DMF)

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Mechanism of Action

The mechanism of action of N-butyl-N-(2-fluoro-4-(trifluoromethyl)benzyl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The presence of fluorine and trifluoromethyl groups enhances its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-butyl-N-(2-fluoro-4-(trifluoromethyl)benzyl)piperidin-4-amine is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. The presence of both fluorine and trifluoromethyl groups enhances its stability, lipophilicity, and binding affinity, making it a valuable compound in various scientific and industrial applications .

Properties

Molecular Formula

C17H24F4N2

Molecular Weight

332.4 g/mol

IUPAC Name

N-butyl-N-[[2-fluoro-4-(trifluoromethyl)phenyl]methyl]piperidin-4-amine

InChI

InChI=1S/C17H24F4N2/c1-2-3-10-23(15-6-8-22-9-7-15)12-13-4-5-14(11-16(13)18)17(19,20)21/h4-5,11,15,22H,2-3,6-10,12H2,1H3

InChI Key

WJIZCOCYXFOHLG-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CC1=C(C=C(C=C1)C(F)(F)F)F)C2CCNCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.